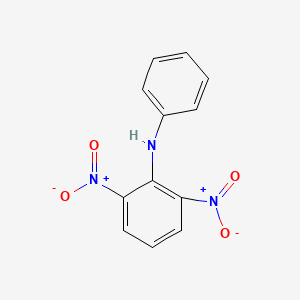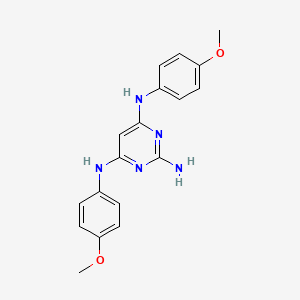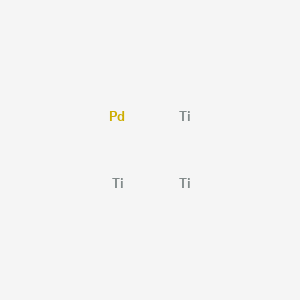
Palladium--titanium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–titanium (1/3) is a compound consisting of palladium and titanium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and industrial processes. The combination of palladium and titanium results in a material that exhibits excellent catalytic activity, thermal stability, and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of palladium–titanium (1/3) can be achieved through various synthetic routes. One common method involves the deposition-precipitation with urea (DPU) method, where palladium and titanium precursors are co-deposited onto a support material, such as titanium dioxide, followed by calcination to form the desired compound . Another method involves the sol-gel process, where palladium and titanium precursors are mixed in a sol-gel solution, followed by gelation and calcination .
Industrial Production Methods
In industrial settings, palladium–titanium (1/3) is often produced using high-temperature reduction processes. This involves the reduction of palladium and titanium oxides in a hydrogen atmosphere at elevated temperatures. The resulting material is then subjected to further processing, such as milling and sieving, to obtain the desired particle size and morphology .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–titanium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its excellent catalytic properties .
Common Reagents and Conditions
Common reagents used in reactions involving palladium–titanium (1/3) include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, although higher temperatures and pressures may be used for specific applications .
Major Products
The major products formed from reactions involving palladium–titanium (1/3) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds, while in oxidation reactions, the major products are oxidized organic compounds .
Wissenschaftliche Forschungsanwendungen
Palladium–titanium (1/3) has a wide range of scientific research applications, including:
Catalysis: Palladium–titanium (1/3) is widely used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and cross-coupling reactions.
Materials Science: The compound is used in the development of advanced materials, such as coatings and thin films, due to its thermal stability and resistance to corrosion.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of palladium–titanium (1/3) is primarily based on its catalytic properties. The palladium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The titanium component provides structural stability and enhances the overall performance of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to palladium–titanium (1/3) include other palladium-based catalysts, such as palladium–platinum and palladium–rhodium compounds. These compounds also exhibit excellent catalytic properties and are used in various applications .
Uniqueness
Palladium–titanium (1/3) is unique due to its combination of palladium and titanium, which results in a material with enhanced thermal stability and resistance to corrosion compared to other palladium-based catalysts. Additionally, the compound’s ability to undergo various chemical reactions under mild conditions makes it a versatile and valuable material in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
12671-51-1 |
|---|---|
Molekularformel |
PdTi3 |
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
palladium;titanium |
InChI |
InChI=1S/Pd.3Ti |
InChI-Schlüssel |
YCLIEEKNMDAQIY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




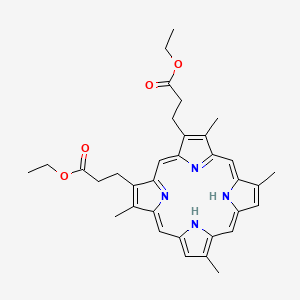
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

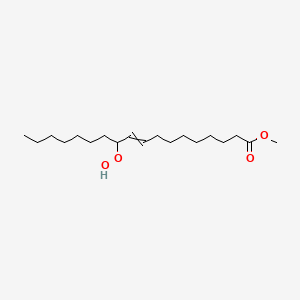
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
